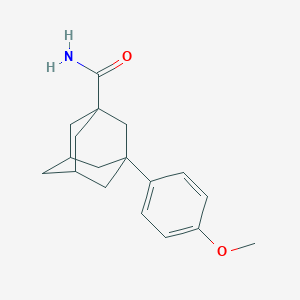
3-(4-Methoxyphenyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-adamantanecarboxamide, also known as MEM, is a synthetic compound that belongs to the family of adamantane derivatives. MEM has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the interaction of the carbonyl group of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide with zinc ions. This interaction results in a conformational change of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide, leading to the emission of fluorescence. The exact mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is still under investigation, and further research is needed to fully understand its properties.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been reported to have no significant effect on cell viability or proliferation, making it an excellent tool for studying the role of zinc ions in various biological processes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has also been shown to be stable under physiological conditions, making it suitable for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in lab experiments is its high selectivity for zinc ions. This selectivity allows for the detection of zinc ions in complex biological systems, which is difficult to achieve with other probes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is also relatively easy to synthesize and purify, making it an accessible tool for researchers. However, one of the limitations of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its relatively low fluorescence quantum yield, which can limit its sensitivity for detecting zinc ions in low concentrations.
Direcciones Futuras
There are several future directions for the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in scientific research. One potential direction is the development of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide-based probes for the detection of other metal ions, such as copper and iron. Another direction is the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in the development of new drugs for the treatment of zinc-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in various biological processes.
Conclusion:
In conclusion, 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is a synthetic compound that has gained significant attention in recent years due to its unique properties. Its high selectivity for zinc ions and minimal toxicity make it an excellent tool for studying the role of zinc ions in various biological processes. The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is relatively easy, and its stability under physiological conditions makes it suitable for use in biological systems. Further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide involves the reaction of 3-bromoadamantane with 4-methoxyaniline in the presence of potassium carbonate and copper powder. The resulting product is then purified by column chromatography to obtain 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in its pure form. This synthesis method has been reported to be efficient and yields high purity 3-(4-Methoxyphenyl)-1-adamantanecarboxamide.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been widely used in scientific research due to its unique properties. One of the most significant applications of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its use as a fluorescent probe for the detection of zinc ions in biological systems. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to selectively bind to zinc ions and emit fluorescence, making it an excellent tool for studying the role of zinc ions in various biological processes.
Propiedades
Nombre del producto |
3-(4-Methoxyphenyl)-1-adamantanecarboxamide |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H2,19,20) |
Clave InChI |
JWCMLJPGQQVNTI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
SMILES canónico |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-](/img/structure/B269633.png)


![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)
![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)